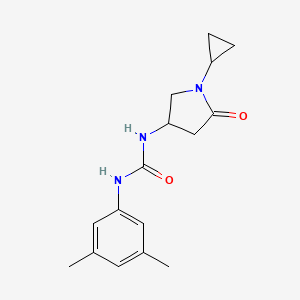
1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s known for its stability and has been used in various fields such as medicinal chemistry and material science .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, which is a planar and aromatic ring. It also has a chlorophenyl group, an ethoxyphenyl group, and a carboxamide group attached to it. These groups can significantly influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the chlorophenyl and ethoxyphenyl groups could increase its lipophilicity, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Triazole derivatives, including structures similar to 1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and tested for various biological activities. The synthesis approaches often involve multistep reactions, starting from simple precursors, to obtain the target compound with desired substituents. These synthetic strategies are pivotal for creating libraries of compounds for biological screening.
For instance, compounds with the triazole moiety have been investigated for their antimicrobial activities. Novel triazole derivatives have demonstrated significant efficacy against a range of microorganisms, suggesting their potential as antimicrobial agents. This is exemplified by the work of Bektaş et al. (2007), where some newly synthesized triazole derivatives showed good to moderate activities against tested microorganisms (Bektaş et al., 2007).
Another area of interest is the investigation of triazole derivatives for their antitumor properties. The structural versatility of triazole compounds allows for the exploration of their interactions with biological targets, potentially leading to the discovery of new anticancer agents. Additionally, the synthesis of triazole-containing compounds and their subsequent biological evaluation contribute to the understanding of structure-activity relationships, guiding the design of more potent and selective therapeutic agents.
Antibacterial and Cytotoxic Activities
The antibacterial and cytotoxic activities of triazole derivatives have been a focus of recent studies. For example, novel β-carboline derivatives possessing a 1,2,3-triazole ring have shown promising cytotoxic activity against cancer cell lines, as well as excellent antibacterial activity. Such findings indicate the potential of triazole derivatives in developing dual-function agents for cancer therapy and infection control (Salehi et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-3-25-16-9-7-14(8-10-16)20-18(24)17-12(2)23(22-21-17)15-6-4-5-13(19)11-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEJKTOUEUKNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2753824.png)
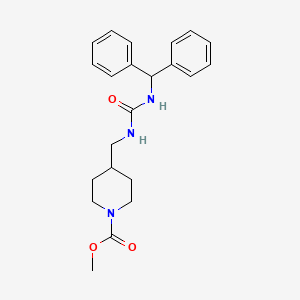

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2753829.png)
![N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2753830.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2753831.png)
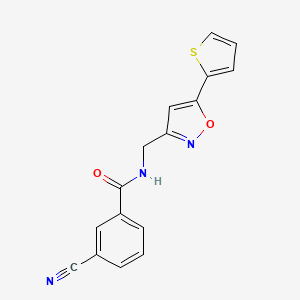
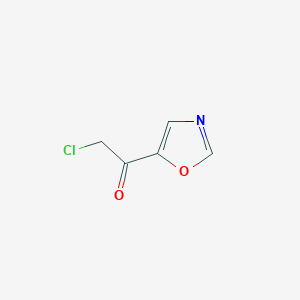
![2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2753835.png)
![thieno[3,2-g][1]benzothiole-4,5-dione](/img/structure/B2753836.png)
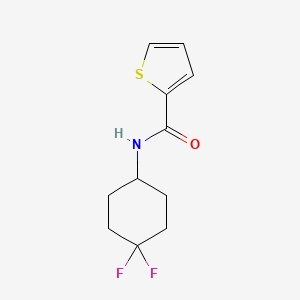
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)
![4-[(1H-imidazol-1-yl)methyl]-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide](/img/structure/B2753842.png)
